molecular formula C18H12S2 B13038321 (E)-1,2-Bis(benzo[b]thiophen-5-yl)ethene

(E)-1,2-Bis(benzo[b]thiophen-5-yl)ethene

Cat. No.: B13038321
M. Wt: 292.4 g/mol
InChI Key: DFAIAFKMPZOUSM-OWOJBTEDSA-N
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Description

(E)-1,2-Bis(benzo[b]thiophen-5-yl)ethene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of two benzo[b]thiophene groups attached to an ethene moiety in the E-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,2-Bis(benzo[b]thiophen-5-yl)ethene can be achieved through several methods. One common approach involves the use of aryne intermediates and alkynyl sulfides. The reaction between o-silylaryl triflates and alkynyl sulfides in the presence of a catalyst leads to the formation of benzothiophene derivatives . Another method involves the regioselective coupling reactions and electrophilic cyclization reactions . These reactions typically require specific conditions such as the presence of a Lewis acid catalyst and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, electrochemical methods have been explored for the synthesis of benzothiophene derivatives, offering a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

(E)-1,2-Bis(benzo[b]thiophen-5-yl)ethene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the benzothiophene rings.

Scientific Research Applications

(E)-1,2-Bis(benzo[b]thiophen-5-yl)ethene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives have shown potential as antimicrobial and antioxidant agents.

    Medicine: Benzothiophene derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-1,2-Bis(benzo[b]thiophen-5-yl)ethene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Sertaconazole: A benzothiophene derivative used as an antifungal agent.

    Raloxifene: Another benzothiophene derivative used in the treatment of breast cancer.

    DNTT (Dinaphtho[2,3-b2’,3’-f]thieno[3,2-b]thiophene): A compound used in organic electronics.

Uniqueness

(E)-1,2-Bis(benzo[b]thiophen-5-yl)ethene is unique due to its specific structural configuration and the presence of two benzo[b]thiophene groups. This structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility and utility.

Properties

Molecular Formula

C18H12S2

Molecular Weight

292.4 g/mol

IUPAC Name

5-[(E)-2-(1-benzothiophen-5-yl)ethenyl]-1-benzothiophene

InChI

InChI=1S/C18H12S2/c1(13-3-5-17-15(11-13)7-9-19-17)2-14-4-6-18-16(12-14)8-10-20-18/h1-12H/b2-1+

InChI Key

DFAIAFKMPZOUSM-OWOJBTEDSA-N

Isomeric SMILES

C1=CC2=C(C=CS2)C=C1/C=C/C3=CC4=C(C=C3)SC=C4

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C=CC3=CC4=C(C=C3)SC=C4

Origin of Product

United States

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